molecular formula C13H14N2O B11969116 2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole CAS No. 60586-89-2

2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole

Cat. No.: B11969116
CAS No.: 60586-89-2
M. Wt: 214.26 g/mol
InChI Key: LHOWBYRIBZUJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound features a furan ring attached to a benzimidazole core, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole typically involves the reaction of 2-furylamine with 1,3-dimethyl-2,3-dihydro-1H-benzimidazole under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product. The use of eco-friendly reagents and solvents is also emphasized to adhere to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The benzimidazole core can be reduced to form 1,3-dimethyl-2,3-dihydro-1H-benzimidazole.

    Substitution: The methyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid.

    Reduction: 1,3-dimethyl-2,3-dihydro-1H-benzimidazole.

    Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets in biological systems. The furan ring and benzimidazole core are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde:

    1,3-dimethyl-2,3-dihydro-1H-benzimidazole: Lacks the furan ring but shares the benzimidazole core structure.

    2,5-dimethylfuran: Contains a furan ring with two methyl groups but lacks the benzimidazole core.

Uniqueness

2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is unique due to its combined furan and benzimidazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

60586-89-2

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(furan-2-yl)-1,3-dimethyl-2H-benzimidazole

InChI

InChI=1S/C13H14N2O/c1-14-10-6-3-4-7-11(10)15(2)13(14)12-8-5-9-16-12/h3-9,13H,1-2H3

InChI Key

LHOWBYRIBZUJDM-UHFFFAOYSA-N

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.